DOOT exhibits catalytic activity in various organic reactions, including:
DOOT shares similar structural features with other organotin compounds used in various industrial applications. Studying its environmental fate and behavior can provide valuable insights into the broader class of organotin compounds:
DOTO is a white, odorless powder []. It is synthesized from di-n-octyltin dichloride []. DOTO has gained importance as a replacement for other organotin catalysts due to its lesser regulatory restrictions [].
DOTO has a four-valent tin (Sn) center bonded to two n-octyl groups (C8H17) and a single oxygen atom (O) in an Sn(O)C8H17 configuration [, ]. The n-octyl groups are large, nonpolar chains, contributing to the overall hydrophobic nature of the molecule [].
DOTO is a versatile catalyst for various organic reactions, including:
RCOOH + R'OH → RCOOR' + H2O (R and R' are alkyl groups) []
RCOOR + R'OH → RCOOH + R'COOR' []
Additionally, investigations into its interactions with biological systems indicate that it may disrupt endocrine functions, necessitating further research into its safety profile.
Di-n-octyltin oxide exhibits low toxicity compared to other organotin compounds, although it can still pose health risks upon prolonged exposure. Studies indicate that it may cause damage to organs with repeated exposure but is not classified as hazardous to aquatic environments . Its biological activity primarily stems from its potential endocrine-disrupting effects, which have raised concerns regarding its use in consumer products.
The synthesis of di-n-octyltin oxide typically involves hydrolyzing di-n-octyltin dihalide with aqueous alkali in a hydrocarbon solvent. The process can be summarized as follows:
This method allows for efficient production while minimizing impurities.
Di-n-octyltin oxide is unique due to its lower toxicity compared to di-n-butyltin oxide while maintaining effective catalytic properties, making it suitable for applications where safety is a concern . Its versatility across different chemical processes further distinguishes it from similar compounds.
Di-n-octyltin oxide (DOTO), chemically identified as $$ \text{C}{16}\text{H}{34}\text{OSn} $$, emerged as a significant organotin compound during the mid-20th century. The development of organotin chemistry gained momentum post-World War II, driven by industrial demand for thermally stable polymers and efficient catalysts. Early research focused on synthesizing tin-based stabilizers for polyvinyl chloride (PVC), where DOTO demonstrated superior heat stabilization properties compared to earlier alternatives. By the 1950s, its utility expanded into catalytic applications, particularly in esterification and transesterification reactions, marking its transition from a niche stabilizer to a multifunctional industrial agent.
Di-n-octyltin oxide belongs to the class of dialkyltin oxides, characterized by two n-octyl groups bonded to a central tin atom and an oxygen atom. Its molecular structure, represented by the SMILES notation $$ \text{CCCCCCCCSnCCCCCCCC} $$, underscores its linear alkyl chains and tetrahedral coordination around tin. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 361.15 g/mol | |
Melting Point | 245–248°C (decomposition) | |
Density | 1.3 g/cm³ | |
Solubility | Insoluble in water | |
Boiling Point | 230°C at 1013 hPa |
Spectroscopic analyses, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, reveal distinct signals for Sn-O bonding (600–650 cm⁻¹) and alkyl chain vibrations (2800–3000 cm⁻¹). The compound’s stability in organic solvents like toluene and ethanol facilitates its use in synthetic chemistry.
Di-n-octyltin oxide bridges industrial practicality and academic curiosity. Industrially, it serves as a cornerstone in PVC stabilization, enabling high-temperature processing without degradation. Academically, its role as a model organotin compound has spurred investigations into tin-oxygen bonding dynamics and catalytic mechanisms. The compound’s versatility is further highlighted by its applications in environmental remediation, where it aids in pollutant sequestration, and in advanced material synthesis, such as water-based coatings for automotive components.
Health Hazard;Environmental Hazard